N-(2-aminoethyl)benzamide
Description
Overview of N-(2-aminoethyl)benzamide Derivatives and Analogues in Research
The core structure of this compound has been systematically modified by researchers to explore structure-activity relationships and develop compounds with specific biological activities. These derivatives and analogues have been investigated for their potential in various therapeutic areas.
A notable area of investigation involves its role in targeting enzymes. For instance, a series of halo- and nitro-substituted analogues of this compound have been synthesized and identified as competitive, time-dependent, and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Another study focused on derivatives like N-(2-(benzylamino)-2-oxoethyl)benzamide, which were developed as a novel scaffold for agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a condition relevant to diabetes. nih.gov
In the field of infectious diseases, a phenotypic screening identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This led to the synthesis of numerous analogues to optimize potency. nih.gov Furthermore, complex derivatives incorporating the this compound moiety have been explored for their anticancer properties. One such study synthesized N-(2-((4-(6-phenylimidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)benzamide and evaluated its effects against colorectal and breast cancer cell lines. jacsdirectory.com
Other research has explored analogues for different applications. A series of amino-halogen-N-[2-aminoethyl] benzamides were synthesized and evaluated for their ability to enhance gastric motility. researchgate.net The compound 2-amino-N-(2-aminoethyl)benzamide has been used as an intermediate in the synthesis of novel quinazoline (B50416) derivatives that were subsequently evaluated for analgesic and anti-anxiety activities. researchgate.net
| Derivative/Analogue Class | Key Structural Modification | Area of Research / Finding | Reference |
|---|---|---|---|
| Halo- and nitro-substituted analogues | Addition of halogen or nitro groups to the benzamide (B126) ring | Reversible inhibition of monoamine oxidase-B (MAO-B) | nih.gov |
| N-(2-aminoethyl)-N-phenyl benzamides | Addition of a phenyl group to the ethylamine (B1201723) nitrogen | Inhibition of Trypanosoma brucei for Human African Trypanosomiasis | nih.gov |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues | Substitution of the primary amine with a glycine-like amino acid | Protection of pancreatic β-cells against ER stress | nih.gov |
| Amino-halogen-N-[2-aminoethyl] benzamides | Addition of amino and halogen groups to the benzamide ring | Enhancement of gastric motility | researchgate.net |
| 2-amino-N-(2 aminoethyl benzamide) | Addition of an amino group at the 2-position of the benzoyl ring | Used as an intermediate for quinazoline derivatives with potential analgesic and anti-anxiety activity | researchgate.net |
| N-(2-((4-(6-phenylimidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)benzamide | Complex heterocyclic system attached to the terminal amine | Screened for anticancer activity against HCT-116 and MCF-7 cell lines | jacsdirectory.com |
Historical Context of Benzamide Research and this compound Discovery
The scientific history of benzamides dates back to the 19th century. In 1832, Friedrich Wöhler and Justus von Liebig first described polymorphism in molecular crystals using benzamide, the simplest member of this chemical family. researchgate.net This foundational work initiated nearly two centuries of research into the solid-state properties and chemical nature of benzamide and its derivatives. researchgate.net
Throughout the 20th century, the systematic exploration of substituted benzamides led to their emergence as a significant class of compounds in medicinal chemistry. nih.gov Beginning in the late 1970s, substituted benzamides like sulpiride (B1682569) were investigated for their clinical potential, particularly for their effects on the dopaminergic system. nih.gov This extensive body of research established benzamides as a versatile and valuable pharmacophore.
The discovery of this compound itself is not a singular historical event but rather a result of modern synthetic chemistry and its application in drug discovery programs. Its synthesis is straightforward, often involving the reaction of benzoyl chloride with ethylenediamine (B42938) or through multi-step procedures for more complex analogues. For example, one common synthetic route involves the reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde, followed by benzoylation and subsequent removal of the Boc protecting group. nih.gov The emergence of this compound and its derivatives in the scientific literature is a testament to the ongoing efforts in medicinal chemistry to generate and screen novel molecular entities for biological activity. nih.gov
Significance of this compound as a Scaffold in Chemical and Biological Sciences
A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be systematically attached to create a library of related compounds. The this compound structure serves as a significant scaffold due to its combination of a rigid aromatic ring and a flexible aminoalkyl side chain, with multiple points for chemical modification.
Its utility as a scaffold was highlighted in a drug discovery campaign against Human African Trypanosomiasis, where N-(2-aminoethyl)-N-phenyl benzamides were identified as a starting point for a "hit-to-lead" optimization program. nih.gov This involves taking an initial active compound (a "hit") and systematically modifying its structure to improve potency and drug-like properties, leading to a "lead" compound. nih.gov
Further demonstrating its value, researchers have used the this compound framework to design entirely new scaffolds. In a study aimed at finding agents to protect pancreatic β-cells, a known triazole-based scaffold was replaced with a glycine-like amino acid to create a novel N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold with improved potency and water solubility. nih.gov The compound 2-amino-N-(2-aminoethyl)benzamide has also been employed as a key intermediate or building block for the synthesis of more complex heterocyclic systems, such as quinazoline-4(3H)-ones, which possess their own distinct biological activities. researchgate.net The N-benzamide portion of the molecule is a common motif found in ligands for a diverse range of biological targets, underscoring the broad applicability of this structural class in drug discovery. researchgate.net
| Scaffold/Intermediate | Modification/Use | Scientific Application | Reference |
|---|---|---|---|
| N-(2-aminoethyl)-N-phenyl benzamides | Used as a starting point for chemical optimization | Hit-to-lead development of inhibitors for Trypanosoma brucei | nih.gov |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Designed as a novel scaffold by modifying the ethylamine side chain | Development of pancreatic β-cell protective agents | nih.gov |
| 2-amino-N-(2-aminoethyl)benzamide | Used as a key intermediate in a multi-step synthesis | Construction of substituted quinazoline derivatives for pharmacological evaluation | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKHNPRDPAXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329720 | |
| Record name | N-(2-aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-17-2 | |
| Record name | N-(2-aminoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N 2 Aminoethyl Benzamide and Its Derivatives
Established Synthetic Routes for N-(2-aminoethyl)benzamide
The synthesis of this compound can be achieved through several established routes, each with its own set of procedural nuances and applications. These methods primarily include reductive alkylation, benzoylation strategies, and deprotection steps.
Reductive Alkylation Approaches
Reductive alkylation, also known as reductive amination, is a cornerstone in the synthesis of this compound and its derivatives. nih.gov This method typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.
One common approach starts with commercially available anilines which undergo reductive alkylation with N-Boc-2-aminoacetaldehyde. nih.gov The reaction is facilitated by a reducing agent such as sodium cyanoborohydride (NaCNBH₃) in a solvent like chloroform (B151607) at room temperature. nih.gov Another reducing agent that can be employed is sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.gov
A notable application of this method is in the synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives. nih.gov The general scheme for this synthesis is presented below:
Reagents and Conditions:
N-Boc-2-aminoacetaldehyde
Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (Na(OAc)₃BH)
Chloroform
Room temperature
This initial step forms an intermediate that is then subjected to benzoylation. nih.gov
Benzoylation Strategies
Benzoylation is a critical step in which a benzoyl group is introduced into a molecule. In the context of synthesizing this compound, this typically follows the reductive alkylation step. The amine intermediate formed is treated with a benzoylating agent, such as benzoyl chloride. nih.gov This acylation reaction is often carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. nih.gov The reaction is usually initiated at a low temperature (e.g., 4 °C) and then allowed to warm to room temperature. nih.gov
An alternative approach to benzoylation involves the direct reaction of ethylenediamine (B42938) with a benzoylating agent. researchgate.net For instance, the monoacylation of ethylenediamine can be achieved using N-acylbenzotriazoles in n-butanol, which offers a direct route without the need for protecting groups. researchgate.net This method has been shown to produce this compound in high yields (80%). researchgate.net
The Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base, are also relevant. fishersci.itvulcanchem.com
Deprotection Methods
In syntheses where a protecting group is used, such as the tert-butoxycarbonyl (Boc) group in the reductive alkylation approach, a final deprotection step is necessary to yield the target compound. nih.gov The Boc group is typically removed under acidic conditions. A common reagent for this purpose is a 4 M solution of hydrochloric acid (HCl) in dioxane, with the reaction carried out at room temperature. nih.gov This step yields the final this compound product, often as a hydrochloride salt. nih.gov
Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide
The synthesis of the hydroxylated derivative, N-(2-aminoethyl)-2-hydroxybenzamide, involves the coupling of a 2-hydroxybenzoic acid derivative with 2-aminoethylamine, often facilitated by activating agents.
Coupling of 2-hydroxybenzoic acid derivatives with 2-aminoethylamine
The core of this synthesis is the formation of an amide bond between 2-hydroxybenzoic acid (salicylic acid) and ethylenediamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable salt. fishersci.it Therefore, the carboxylic acid group must first be activated.
In a biological context, engineered E. coli has been used to synthesize N-2-hydroxybenzoyl tryptamine (B22526) (2-HBT), a related compound. jmb.or.kr This biosynthesis involves the activation of 2-hydroxybenzoic acid to 2-hydroxybenzoyl-CoA by a hydroxybenzoic acid-CoA ligase, followed by an amide formation catalyzed by an N-acyltransferase. jmb.or.kr
Utilization of Activating Agents (e.g., carbodiimides, acyl chlorides)
To facilitate the amide bond formation in a laboratory setting, various coupling reagents are employed to activate the carboxylic acid. hepatochem.combachem.com
Carbodiimides: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.ithepatochem.comwhiterose.ac.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. fishersci.it Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve efficiency and prevent side reactions like racemization. fishersci.it
Acyl Chlorides: An alternative activation method is the conversion of the carboxylic acid to its corresponding acyl chloride. fishersci.it This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by the amine to form the amide bond. fishersci.it This method, often performed under Schotten-Baumann conditions, is a classic and effective way to synthesize amides. fishersci.it
A study detailing the synthesis of a dinitro-benzamide derivative utilized a carbodiimide (B86325) derivative for the reaction between 3,5-dinitrobenzoic acid and ethylenediamine. orientjchem.org
Synthesis of Halo- and Nitro-substituted Analogues of this compound
A series of this compound analogues featuring halogen and nitro substituents have been synthesized to explore their structure-activity relationships. nih.gov These compounds have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The synthetic approaches for these analogues typically involve the modification of the benzoyl moiety.
The general synthetic route can be inferred from standard amide formation reactions. One common method is the acylation of a protected ethylenediamine, such as N-Boc-ethylenediamine, with a substituted benzoyl chloride. The resulting intermediate is then deprotected to yield the final halo- or nitro-substituted this compound. The specific placement of the halo or nitro groups on the aromatic ring is achieved by starting with the correspondingly substituted benzoic acid, which is then converted to the acid chloride for the acylation step.
For instance, the synthesis of N-(2-aminoethyl)-4-chlorobenzamide would start from 4-chlorobenzoic acid. This is converted to 4-chlorobenzoyl chloride, which then reacts with a protected form of ethylenediamine. The final step involves the removal of the protecting group to give the desired product. nih.gov Similarly, nitro-substituted analogues can be prepared using the appropriate nitro-substituted benzoic acid as the starting material. nih.govresearchgate.net
Synthesis of N-(2-aminoethyl)-4-azido-2-nitrobenzamide Monohydrofluoride
The synthesis of N-(2-aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride involves a multi-step process to incorporate both an azide (B81097) and a nitro group onto the benzamide structure.
The introduction of the azide and nitro functionalities requires careful strategic planning. Typically, the synthesis would begin with a precursor molecule that already contains a nitro group and a group that can be converted to an azide, such as a halogen or an amino group. For example, a di-substituted benzene (B151609) ring with a nitro group and a leaving group (like a halogen) at the desired positions could be used.
The synthesis might proceed by first reacting a suitably protected ethylenediamine with a 4-halo-2-nitrobenzoyl chloride. This would form the amide linkage. Subsequently, the halogen atom can be displaced by an azide nucleophile, such as sodium azide, to introduce the azido (B1232118) group. The final step would be the deprotection of the ethylenediamine moiety and the formation of the monohydrofluoride salt. The specific conditions for the azidation reaction, such as solvent and temperature, are critical to ensure a successful and safe reaction, given the potentially explosive nature of azide compounds.
Synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides
The synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides is a multi-step process designed to create a new class of potent inhibitors. nih.gov The general synthetic scheme involves four main steps: alkylation of 4-nitrophenol (B140041), reduction of the nitro group, N-alkylation of the resulting aniline (B41778), and finally benzoylation followed by deprotection. nih.gov
The synthesis commences with the alkylation of 4-nitrophenol. nih.govchemcess.com This reaction is typically carried out by treating 4-nitrophenol with an appropriate alkyl or benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a solvent like acetone (B3395972) at elevated temperatures. nih.gov This step introduces the benzyloxy- or alkoxy- group at the 4-position of the phenol.
Table 1: Alkylation of 4-Nitrophenol
| Starting Material | Reagent | Conditions | Product |
| 4-Nitrophenol | Alkyl or Benzyl Bromide | K₂CO₃, Acetone, 60°C | 4-(Benzyloxy/Alkoxy)-1-nitrobenzene |
Following the alkylation of 4-nitrophenol, the nitro group of the resulting 4-(benzyloxy/alkoxy)-1-nitrobenzene is reduced to an amine. nih.gov This reduction can be achieved using different methods depending on the presence of other functional groups. For molecules containing halogens, a zinc/copper pair in aqueous ammonium (B1175870) chloride is used to prevent dehalogenation. nih.gov For other analogues, catalytic hydrogenation with platinum on carbon (Pt/C) is employed. nih.gov
The resulting aniline is then subjected to N-alkylation via reductive amination. nih.govmasterorganicchemistry.com This is a crucial step for introducing the N-(2-aminoethyl) side chain. The aniline is reacted with N-Boc-2-aminoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH) in a solvent such as chloroform. nih.gov This reaction forms the N-alkylated aniline intermediate.
Table 2: N-alkylation of Anilines
| Starting Material | Reagent | Conditions | Product |
| 4-(Benzyloxy/Alkoxy)aniline | N-Boc-2-aminoacetaldehyde | Na(OAc)₃BH, Chloroform, rt | N-(2-(Boc-amino)ethyl)-4-(benzyloxy/alkoxy)aniline |
The final steps in the synthesis involve benzoylation and deprotection. nih.gov The N-alkylated aniline intermediate is benzoylated using a substituted benzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. nih.gov This reaction forms the benzamide linkage.
Finally, the Boc (tert-butoxycarbonyl) protecting group on the ethylamine (B1201723) side chain is removed. nih.gov This is typically achieved by treating the benzoylated intermediate with a strong acid, such as 4M hydrochloric acid in dioxane, at room temperature. nih.gov This deprotection step yields the final N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives as their hydrochloride salts, which are then purified. nih.gov
Table 3: Benzoylation and Deprotection
| Starting Material | Reagents | Conditions | Final Product |
| N-(2-(Boc-amino)ethyl)-4-(benzyloxy/alkoxy)aniline | 1. Substituted Benzoyl Chloride, DIPEA, Dichloromethane2. 4M HCl in Dioxane | 1. 4°C to rt2. rt | N-(2-aminoethyl)-N-(4-(benzyloxy/alkoxy)phenyl)benzamide HCl salt |
N-alkylation of Anilines via Reductive Amination
Synthesis of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide Derivatives
The synthesis of novel benzamide derivatives incorporating a thiazolidinone ring has been an area of significant research interest. A notable series of these compounds, N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives, have been designed and synthesized based on a four-component pharmacophoric model to achieve specific biological activities. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful and environmentally cleaner methodology in synthetic chemistry, offering significant advantages over conventional heating methods. tandfonline.comajrconline.org This technique has been effectively employed for the synthesis of N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives. nih.gov
The primary benefits of using microwave irradiation in this context include a significant reduction in reaction times, an increase in product yields, and a more economical use of solvents. ajrconline.orgedu.krd This rapid, efficient, and safe method has been successfully applied to produce various thiazolidinone derivatives from precursors like indole-2,3-dione-3-thiosemicarbazone, yielding excellent results. tandfonline.com The general process involves accelerating chemical reactions through the use of microwave irradiation, which has proven highly effective for creating thiazolidinone-containing compounds. edu.krd
In a specific application, a series of N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives were synthesized under microwave irradiation. nih.govmedscape.com This approach highlights the efficiency and utility of microwave assistance in constructing complex heterocyclic systems. indexcopernicus.comnih.gov
Table 1: Advantages of Microwave-Assisted Synthesis for Thiazolidinone Derivatives
| Feature | Advantage | Reference |
|---|---|---|
| Reaction Time | Significantly shorter compared to conventional methods. | ajrconline.orgedu.krd |
| Product Yield | Generally higher yields are achieved. | ajrconline.orgtandfonline.com |
| Solvent Usage | Reduced need for solvents, leading to greener synthesis. | ajrconline.org |
| Efficiency | Accelerates chemical reactions efficiently. | edu.krd |
| Safety | Provides a safer synthetic route compared to some traditional methods. | tandfonline.com |
Novel Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have led to novel and more efficient methods for preparing this compound and its derivatives, addressing common challenges such as undesirable side reactions.
A significant challenge in the synthesis and subsequent alkylation of 2-aminoethyl benzoate (B1203000) is its propensity to undergo a rearrangement reaction, yielding N-(2-hydroxyethyl)benzamide as a byproduct. chemrxiv.org This occurs when the free amine form of 2-aminoethyl benzoate is generated from its hydrochloride salt using a base. chemrxiv.org
To circumvent this issue, a "one-pot synthesis" strategy has been developed. This approach involves adding the 2-(benzoyloxy)ethanaminium chloride salt, a base, and an alkylating agent together in a suitable solvent. chemrxiv.org Because the rearrangement is a relatively slow process, the in-situ formation of the free amine in the presence of the alkylating agent allows the desired N-alkylation to proceed before significant rearrangement can occur. chemrxiv.org This one-pot method has proven effective in synthesizing mono-N-alkylated ethanolamine (B43304) derivatives, avoiding the low yields associated with methods that isolate the unstable free amine intermediate. chemrxiv.org Similar one-pot strategies have been successfully applied to the synthesis of other complex nitrogen-containing heterocyclic compounds, such as N-substituted 1,2,3-benzotriazin-4(3H)-ones and 2-amino-5-halogenated-N,3-dimethylbenzamides, demonstrating the broad utility of this approach. rsc.orgsioc-journal.cn
In the field of glycobiology, the labeling of N-glycans is crucial for their study. An ammonia-catalyzed method has been established for releasing N-glycans from glycoproteins. nih.govresearchgate.net This method is simple, cost-effective, and suitable for large-scale preparations while maintaining the structural integrity of the released glycans. researchgate.net
Following their release, these reducing N-glycans can be derivatized with a labeling reagent for separation and analysis. The heterobifunctional reagent 2-amino-N-(2-aminoethyl)benzamide (AEAB) is particularly useful for this purpose. nih.govfrontiersin.org AEAB contains two key functional groups: an aromatic amine and an alkylamine. frontiersin.org The aromatic amine selectively reacts with the reducing end of the glycan via reductive amination. frontiersin.org
The ammonia (B1221849) catalysis method facilitates the release of N-glycans, which are then labeled with AEAB. For instance, this procedure has been used to obtain and separate numerous N-glycan-AEAB conjugates from sources like ovalbumin and soy protein using two-dimensional HPLC. nih.govresearchgate.net The resulting conjugates, with their reactive primary alkylamine, can be effectively immobilized on surfaces like microarrays for further functional studies. nih.govfrontiersin.org
"One-Pot Synthesis" Strategies to Prevent Rearrangement Reactions
Reaction Mechanisms and Intermediate Formation
Understanding the reaction mechanisms and the formation of intermediates is fundamental to controlling synthetic outcomes. The rearrangement of 2-aminoethyl benzoate is a key example of such a process.
The free amine form of 2-aminoethyl benzoate is unstable and spontaneously converts to the more stable amide, N-(2-hydroxyethyl)benzamide, through a rearrangement reaction. chemrxiv.orgcore.ac.uk This intramolecular process is a significant side reaction during synthesis. chemrxiv.org
The proposed mechanism for this rearrangement involves the following steps:
Nucleophilic Attack: After the deprotonation of the amine hydrochloride salt, the lone pair of electrons on the nitrogen atom of the free amine (2-aminoethyl benzoate) acts as a strong nucleophile. It attacks the electrophilic carbon of the carbonyl group in the ester. chemrxiv.org
Intermediate Formation: This intramolecular attack leads to the formation of a five-membered ring transition state. chemrxiv.org
Ring Opening and Proton Transfer: The lone pair of electrons on the oxygen atom of the former carbonyl group initiates the opening of the five-membered ring. This is followed by an intermolecular proton migration, resulting in the final rearranged product, N-(2-hydroxyethyl)benzamide. chemrxiv.org
This type of reaction, where a functional group migrates from one atom to another within the same molecule, is a classic example of a rearrangement reaction in organic chemistry. wiley-vch.de While the hydrochloride salt of 2-aminoethyl benzoate is stable, the free amine readily undergoes this transformation, necessitating synthetic strategies like the "one-pot" method to mitigate its occurrence. chemrxiv.org
Table 2: Compounds Mentioned in this Article
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₉H₁₂N₂O |
| N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide | Varies based on substituent | Varies |
| 2-aminoethyl benzoate | 2-aminoethyl benzoate | C₉H₁₁NO₂ |
| N-(2-hydroxyethyl)benzamide | N-(2-hydroxyethyl)benzamide | C₉H₁₁NO₂ |
| 2-amino-N-(2-aminoethyl)benzamide (AEAB) | 2-amino-N-(2-aminoethyl)benzamide | C₉H₁₃N₃O |
| 2-(benzoyloxy)ethanaminium chloride | 2-(benzoyloxy)ethanaminium chloride | C₉H₁₂ClNO₂ |
| Indole-2,3-dione-3-thiosemicarbazone | 2-(2,3-dioxoindolin-1-yl)hydrazine-1-carbothioamide | C₉H₈N₄O₂S |
| 1,2,3-benzotriazin-4(3H)-one | 1,2,3-benzotriazin-4(3H)-one | C₇H₅N₃O |
Mechanisms of Bioconjugation via Azide Functionality
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, such as a protein or carbohydrate. thermofisher.combionordika.no This technique employs reagents with specific reactive groups to target functional groups on biomolecules, including primary amines, thiols, and carbonyls. thermofisher.com Among the most powerful and selective reactions in the bioconjugation toolkit are those involving the azide (–N₃) functionality. thermofisher.comnih.gov
The primary mechanisms for bioconjugation using azides are cycloaddition reactions with alkynes, broadly known as "click chemistry." bionordika.no These reactions are highly selective and bioorthogonal, meaning they proceed efficiently under mild, aqueous conditions without interfering with native biological functional groups. wgtn.ac.nz
Two main variants of the azide-alkyne cycloaddition are prominent:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction requires a copper(I) catalyst, which brings the azide and alkyne components together, significantly accelerating the reaction. bionordika.no While highly efficient, the cytotoxicity of copper can limit its application in living cells. bionordika.no
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). bionordika.no The high ring strain of the cyclooctyne (approximately 18 kcal/mol) allows it to react spontaneously with an azide to form a stable triazole conjugate without any catalyst. nih.gov This makes SPAAC highly suitable for in vivo bioconjugation. bionordika.no
For a compound like this compound to be used in these reactions, it must first be functionalized with either an azide or an alkyne group. For instance, an azide-bearing derivative could be synthesized and then reacted with a biomolecule that has been modified to contain a cyclooctyne or terminal alkyne. The reaction would proceed via the mechanisms described above, resulting in a stable, covalently linked bioconjugate. A related bifunctional compound, 2-amino-N-(2-aminoethyl)benzamide (AEAB), has been used to tag N-glycans, demonstrating the utility of benzamide structures in bioconjugation applications. acs.org
Dehydrosulfurization Reactions in the Synthesis of 1,3,4-thiadiazole (B1197879) derivatives incorporating benzamide moieties
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which is a structural motif found in many compounds with diverse biological activities. nih.gov The synthesis of 1,3,4-thiadiazole derivatives that incorporate a benzamide moiety often involves an intramolecular cyclization coupled with a dehydrosulfurization or dehydration step.
A common and efficient method for forming the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide (B42300) precursors. sbq.org.br The general mechanism begins with a nucleophilic attack from the nitrogen of a thiosemicarbazide onto the carbonyl carbon of a carboxylic acid (or its derivative) that contains the benzamide structure. This is followed by dehydration to form an intermediate. sbq.org.br Subsequently, the sulfur atom attacks the carbonyl group, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br
Another established pathway is the oxidative dehydrosulfurization of N,N'-disubstituted hydrazinecarbothioamides (thioureas). In one example, a derivative of 1,3,4-thiadiazole was synthesized from a precursor containing a benzamide structure via the dehydrosulfurization of a hydrazinecarbothioamide. sciforum.net This reaction was carried out using a mixture of iodine and triethylamine (B128534) in a DMF medium, yielding the target 1,3,4-thiadiazole derivative in high yield (84%). sciforum.netresearchgate.net The iodine acts as an oxidizing agent to facilitate the removal of hydrogen sulfide (B99878) and promote ring closure.
These synthetic strategies highlight the versatility of benzamide-containing precursors in constructing complex heterocyclic systems like 1,3,4-thiadiazoles.
| Starting Material Type | Reagents/Conditions | Key Mechanism Step | Resulting Product | Ref |
| Thiosemicarbazide & Carboxylic Acid | Acid catalyst | Intramolecular cyclization and dehydration | 2,5-disubstituted-1,3,4-thiadiazole | sbq.org.br |
| Hydrazinecarbothioamide | Iodine, Triethylamine, DMF | Oxidative dehydrosulfurization | 1,3,4-thiadiazole derivative | sciforum.netresearchgate.net |
Acid-Catalyzed Condensation Reactions involving Benzamide
Acid-catalyzed condensation reactions involving benzamide are fundamental for creating larger molecules by forming new carbon-nitrogen bonds. In these reactions, an acid catalyst activates a carbonyl-containing compound toward nucleophilic attack by the nitrogen atom of the benzamide.
An in-depth study of the acid-catalyzed condensation between benzamide and glyoxal (B1671930) (a dialdehyde) in a 2:1 molar ratio provides significant insight into this process. nih.govresearchgate.net The reaction proceeds through several pathways, yielding a complex mixture of products. The initial step involves the protonation of one of glyoxal's carbonyl groups by the acid catalyst (e.g., HCl or PTSA), making it more electrophilic. The nitrogen atom of benzamide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form an N-acylimine intermediate.
This reactive intermediate can then undergo further reactions. Depending on the reaction conditions and solvents (polar protic or aprotic), a variety of products have been isolated and identified. nih.govmdpi.com
Key Research Findings from Benzamide-Glyoxal Condensation: nih.govmdpi.com
In aqueous media with an HCl catalyst, major products included two isomers of 1,2-bis(benzoylamino)-1,2-ethanediol and N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide . mdpi.com
The use of polar aprotic solvents like THF or DMSO led to a complex mixture containing over 30 compounds. mdpi.com
A novel compound, N,N',N'',N'''-(ethane-1,1,2,2-tetrayl)tetrabenzamide , was isolated, particularly when the reaction was conducted in boiling toluene (B28343) with a PTSA catalyst. mdpi.com
The reaction is sensitive to the solvent used; for instance, when THF was the solvent, N-(tetrahydrofuran-2-yl)benzamide was formed, indicating the solvent's participation in the reaction. mdpi.com
The study underscores that the acid-catalyzed condensation of benzamide is not a simple, single-product reaction but a complex network of competing and sequential reactions, influenced heavily by the solvent and catalytic conditions. researchgate.net
| Reactants | Catalyst/Solvent | Major Identified Products | Ref |
| Benzamide, Glyoxal | HCl / Water | 1,2-bis(benzoylamino)-1,2-ethanediol; N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide | mdpi.com |
| Benzamide, Glyoxal | PTSA / Toluene | N,N',N'',N'''-(ethane-1,1,2,2-tetrayl)tetrabenzamide | mdpi.com |
| Benzamide, Glyoxal | Acid / THF | N-(tetrahydrofuran-2-yl)benzamide | mdpi.com |
Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govbeilstein-journals.org
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. researchgate.net For N-(2-aminoethyl)benzamide and its derivatives, both ¹H and ¹³C NMR are instrumental in confirming their proposed structures. nih.govbeilstein-journals.org
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative arrangements in a molecule. In the context of this compound derivatives, characteristic signals are observed for the aromatic protons, the ethylenediamine (B42938) backbone, and amide protons. For instance, in N-(2-aminoethyl)-2-chlorobenzamide hydrochloride, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm, while the ethylenediamine protons are found between δ 2.9–4.3 ppm. The amide proton often presents as a broad singlet. For example, the amide proton in N-(2-aminoethyl)-4-methoxybenzamide has been reported at δ 8.53 ppm.
The chemical shifts can be influenced by the substituents on the benzamide (B126) ring. For example, in N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide, the aromatic protons are observed between δ 7.8–8.1 ppm. vulcanchem.com In some cases, temperature-dependent ¹H NMR studies are conducted to investigate the presence of rotamers, which are isomers that differ by rotation about a single bond. beilstein-journals.org
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Ethylenediamine Protons (ppm) | Amide Proton (ppm) | Other Signals (ppm) |
| N-(2-aminoethyl)-2-chlorobenzamide hydrochloride | - | 7.0–8.5 | 2.9–4.3 | 8.5–8.6 (broad singlet, NH₃⁺) | - |
| N-(2-aminoethyl)-4-methoxybenzamide | - | - | - | 8.53 | - |
| N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide | - | 7.8–8.1 | - | - | 3.6–3.8 (morpholine CH₂), 2.4–2.6 (sulfonamide CH₂) |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analog (5g) | CDCl₃ | 7.56 (d, J=7.8 Hz, 2H), 7.43 (d, J=7.8 Hz, 1H), 7.37 (d, J=7.9 Hz, 2H), 7.14 (t, J=7.7 Hz, 1H) | - | 7.22 (s, 1H) | - |
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound derivatives, the carbonyl carbon of the amide group is a key diagnostic signal. For N-(2-aminoethyl)-4-methoxybenzamide, this peak is observed at approximately δ 166.41 ppm. The aromatic carbons also give rise to a series of signals whose chemical shifts are dependent on the substitution pattern. For instance, in N-benzothiazol-2-yl benzamide derivatives, the carbonyl carbon (C=O) appears around δ 164.98 ppm, while the carbon of the C=N bond is seen at δ 174.46 ppm. japsonline.com
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Key Signals (ppm) |
| N-(2-aminoethyl)-4-methoxybenzamide | - | 166.41 | - | - |
| N-benzothiazol-2-yl benzamide derivative | DMSO-d₆ | 164.98 | 152.49, 139.58, 135.13, 131.23, 130.34, 129.22, 125.47, 124.78, 121.12, 119.32, 118.34, 115.66 | 174.46 (C=N), 45.08, 34.25, 20.88, 15.46 |
| Benzamide | CDCl₃ | 169.91 | 132.81, 132.23, 128.65, 127.51 | - |
| N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine | CDCl₃ | 164.167 (C-6 benzamide), 172.298 (C-2 benzamide) | - | 72.53, 74.67, 77.17, 84.82 (sugar carbons) |
Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.comvulcanchem.comuobaghdad.edu.iq
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectral Analysis
Fourier-transform infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule's vibrational modes. For this compound and its derivatives, characteristic absorption bands confirm the presence of key functional groups. The N-H stretching vibrations of the amide and amine groups typically appear in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzamide is a strong, sharp peak usually observed around 1630-1670 cm⁻¹. vulcanchem.com For example, N-(2-aminoethyl)-4-methoxybenzamide shows a C=O stretch at approximately 1630 cm⁻¹. In N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, the C=O stretch of the benzamide is at 1660 cm⁻¹. vulcanchem.com Derivatives with sulfonyl groups, such as N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide, exhibit characteristic S=O stretching bands between 1340–1160 cm⁻¹. vulcanchem.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| N-(2-aminoethyl)-4-methoxybenzamide | ~3300 | ~1630 | - |
| N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide vulcanchem.com | - | 1660 | 1340 and 1160 (asymmetric/symmetric SO₂ stretches) |
| N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide vulcanchem.com | - | 1670 | 1340–1160 (sulfonyl S=O asymmetric/symmetric stretches) |
| N-benzothiazol-2-yl benzamide derivative (7) japsonline.com | 3837.14, 3732.98, 3441.64 | 1641.67 | 1553.91 (N-H bend), 1464.33 (C=N stretch), 1415.88 (SO₂ asym. stretch), 1296.76 (SO₂ sym. stretch) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisbenchchem.comvulcanchem.comrsc.org
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy.
For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion, often as a protonated species [M+H]⁺. vulcanchem.com For example, the [M+H]⁺ ion for N-(2-aminoethyl)-4-methoxybenzamide is observed at m/z 195.56. In the case of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide, the calculated molecular weight is 500.57 g/mol , and the [M+H]⁺ ion is observed at m/z 501.12. vulcanchem.com Tandem mass spectrometry (MS/MS or MSⁿ) can be used to fragment selected ions to gain further structural information. nih.gov
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-(2-aminoethyl)-4-methoxybenzamide | HRMS | 195.56 [M+H]⁺ | - |
| N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide vulcanchem.com | ESI-MS | 357.39 [M+H]⁺ | - |
| N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide vulcanchem.com | MS | 501.12 [M+H]⁺ | - |
| N-(2-aminoethyl)-2-chlorobenzamide hydrochloride derivative (Compound 2) | ESI-MS | 343.4 [M+H]⁺ | 326.2 (loss of NH₃) |
| Benzamide rsc.org | EI | 121 (M⁺) | - |
UV-Visible Electronic Spectroscopyuobaghdad.edu.iqnih.gov
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. The presence of aromatic rings and other chromophores in this compound and its derivatives makes them suitable for analysis by this technique.
In a study of newly synthesized benzamide derivatives, UV-Visible spectra showed strong absorptions in the range of 224-235 nm and 240-290 nm, which were attributed to π-π* transitions of the aromatic rings and n-π* transitions of the nitrogen atom's non-bonding electrons in conjugation with neighboring groups. uobaghdad.edu.iq Another study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs used UV-visible spectrophotometry at 620 nm to measure the turbidity of solutions to assess aqueous solubility. nih.gov
Table 5: UV-Visible Absorption Maxima for this compound Derivatives
| Compound Class | Solvent | λmax (nm) | Transition Type |
| Newly synthesized benzamide derivatives uobaghdad.edu.iq | Ethanol | 224-235 | π - π |
| Newly synthesized benzamide derivatives uobaghdad.edu.iq | Ethanol | 240-290 | π - π and n - π* |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs nih.gov | Water | 620 (for turbidity) | - |
X-ray Diffraction Studies for Crystal Structure Analysis
Intramolecular hydrogen bonds play a critical role in defining the conformational preferences of flexible molecules. In derivatives of this compound, these non-covalent interactions can lock the molecule into a specific shape.
A study of N-[2-(Acetamido)ethyl]-2-hydroxybenzamide revealed a significant intramolecular O—H⋯O hydrogen bond. researchgate.net This interaction occurs between the hydroxyl group and the keto group, forming an almost planar six-membered ring which forces the keto group into a cis conformation relative to the hydroxy substituent. researchgate.net Similarly, in N-(2-Nitrophenyl)proline (2-NPP) amides of primary amines, a conformational preference for intramolecular hydrogen bonding is observed, which is crucial for determining the absolute configuration of chiral amines. nih.gov In another related compound, N-(2-amino-phenyl)-2-methyl-benzamide, an intramolecular N–H⋯N hydrogen bond is present. researchgate.net The formation of these internal hydrogen-bonded rings significantly reduces the conformational flexibility of the molecule. rsc.orgustc.edu.cn
Table 1: Intramolecular Interactions in Benzamide Derivatives
| Compound | Intramolecular Interaction | Conformation | Source |
|---|---|---|---|
| N-[2-(Acetamido)ethyl]-2-hydroxybenzamide | O—H⋯O hydrogen bond | Forms a planar six-membered ring, enforcing a cis conformation. | researchgate.net |
| N-(2-amino-phenyl)-2-methyl-benzamide | N–H⋯N hydrogen bond | - | researchgate.net |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular forces. These interactions dictate the material's physical properties.
In the crystal structure of N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, intermolecular N—H⋯O hydrogen bonds are instrumental, linking molecules into ribbons. researchgate.net These ribbons are further consolidated by weak C—H⋯O interactions. researchgate.net For N-(2-ammonioethyl)-2-hydroxybenzamide picrate, the crystal packing is influenced by a combination of intermolecular hydrogen bonds and π–π stacking of the aromatic rings. researchgate.net The crystal structure of N-(2-amino-phenyl)-2-methyl-benzamide is stabilized by a variety of intermolecular interactions, including N–H⋯N, C–H⋯O, and C–H⋯π forces. researchgate.net A Hirshfeld surface analysis of 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate (B1203000) showed that supramolecular layers are formed through a combination of hydroxyl-O—H⋯S(thione) and amine-N—H⋯O(hydroxyl, carbonyl) hydrogen bonds, with π–π stacking also playing a role in the packing. iucr.org The interplay between hydrogen bonding and π-π interactions is a common motif in stabilizing the crystal structures of benzamide polymorphs. rsc.org
Table 2: Crystal and Intermolecular Interaction Data for Benzamide Derivatives
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Source |
|---|---|---|---|---|
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | Tetragonal | P4(3) | Hirshfeld surface analysis used to quantify interactions. | nih.gov |
| N-(2-amino-phenyl)-2-methyl-benzamide | Monoclinic | P21/c | N–H⋯N, C–H⋯O, C–H⋯ π | researchgate.net |
| N-[2-(Acetamido)ethyl]-2-hydroxybenzamide | - | - | N—H⋯O (forming ribbons), C—H⋯O | researchgate.net |
| N-(2-ammonioethyl)-2-hydroxybenzamide picrate | - | - | N—H⋯O, π–π stacking | researchgate.net |
Intramolecular Hydrogen Bonding and Conformation
Thermal Analysis (TG/DTA) of Related Compounds
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. These methods can determine the thermal stability and decomposition behavior of compounds.
Investigations into the properties of a 1,8-naphthalimide (B145957) derivative, 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide, which was grafted onto chitosan (B1678972), included an analysis of its thermal stability. grafiati.com Furthermore, the thermal properties of a series of new aromatic poly(amide-imide)s have been investigated using differential scanning calorimetry (DSC), a related thermal analysis technique, which revealed that these polymers possess very good thermal stability. uobaghdad.edu.iq
Electrochemical Characterization
Electrochemical methods are employed to study the redox behavior of molecules. Techniques like cyclic voltammetry can reveal the oxidation and reduction potentials of a compound, providing insight into its electronic properties and potential for use in applications like sensors.
The electrochemical behavior of rhodanine (B49660) derivatives, which serve as models for new electrochemical sensors, has been studied in detail. mdpi.com For instance, the ligand 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) was characterized using cyclic voltammetry in a supporting electrolyte. mdpi.com The study identified two oxidation peaks, indicating the potentials at which the molecule undergoes electron loss. mdpi.com In a separate study, a benzamide derivative, Cobalt (II) tetra-[β-N-(4-aminophenyl)benzamide]phthalocyanine, was synthesized as part of the development of a pH-sensitive electrochemical sensor. core.ac.uk
Table 3: Electrochemical Data for a Related Benzamide Derivative Model
| Compound | Method | Oxidation Peak (a1) | Oxidation Peak (a2) | Source |
|---|
Fluorescence Spectroscopy for Probing Environmental Interactions
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of molecules and their interactions with the local environment. It measures the emission of light from a substance that has absorbed light.
The absorption and emission maxima are key parameters in fluorescence spectroscopy. Changes in these spectral positions can indicate molecular aggregation, binding events, or changes in the polarity of the environment.
The fluorescence spectra of 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide grafted onto chitosan were investigated. grafiati.com This study found that the maximum fluorescent intensity of the grafted derivative increased 1.25-fold compared to its ungrafted counterpart. grafiati.com In another example, a rhodamine-based derivative used for sensing exhibited a weak emission band at 541 nm when excited at 480 nm. rsc.org Upon interaction with an analyte, the fluorescence emission shifted to 557 nm with a significant increase in intensity. rsc.org Furthermore, studies on 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) revealed a dual fluorescence effect in its emission spectra, which was dependent on the pH of the solution. researchgate.net
Table 4: Spectroscopic Data for this compound Derivatives and Related Compounds
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes | Source |
|---|---|---|---|---|
| Rhodamine-based derivative RDD-1 | 480 nm | 541 nm (weak), 557 nm (strong, with analyte) | Demonstrates ratiometric sensing. | rsc.org |
| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | - | Dual fluorescence observed | Emission is pH-dependent. | researchgate.net |
Quantum Yield and Lifetime Decay
The photophysical characterization of a fluorescent molecule is fundamentally rooted in the understanding of its fluorescence quantum yield (Φ) and excited-state lifetime (τ). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. jasco-global.com The fluorescence lifetime represents the average time a molecule remains in its excited state before returning to the ground state via emission of a photon. These parameters are highly sensitive to the molecule's structural characteristics and its immediate chemical environment.
While comprehensive photophysical data for the parent this compound molecule is not extensively detailed in the surveyed literature, research on its derivatives provides significant insights. The study of complex derivatives, where the this compound core is linked to other chromophores, demonstrates the modular nature of this scaffold in designing fluorescent probes.
Fluorescence lifetime decay analysis reveals the kinetics of the excited state. The decay is often multi-exponential, indicating the presence of different molecular conformations or distinct microenvironments. researchgate.netbecker-hickl.com For example, studies on other benzamide derivatives, such as certain 1,3,4-thiadiazole-containing benzamides, have shown complex decay profiles. One such derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide , exhibited a double exponential decay in ethanol, suggesting the presence of at least two distinct excited-state populations or decay pathways. researchgate.net
The table below summarizes representative photophysical data for derivatives of this compound found in the literature.
| Compound/Derivative | Parameter | Value | Solvent/Conditions | Citation |
|---|---|---|---|---|
| 2-Amino-N-(2-((1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amino)ethyl)benzamide | Quantum Yield (Φ) | Measured | Acetonitrile | nih.gov |
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Lifetime 1 (τ₁) | ~1.59 ns | Ethanol | researchgate.net |
| Lifetime 2 (τ₂) | ~0.79 ns |
Steady-State Fluorescence Anisotropy and Rotational Correlation Times
Steady-state fluorescence anisotropy (r) is a powerful technique used to probe the rotational mobility of a fluorescent molecule. It provides information about the size, shape, and flexibility of the molecule, as well as the viscosity of its local environment. horiba.comcam.ac.uk The measurement is based on the principle of photoselective excitation, where illuminating a sample with polarized light preferentially excites fluorophores whose transition dipoles are aligned with the polarization plane. sif.it The subsequent depolarization of the emitted fluorescence is primarily caused by the rotational diffusion of the molecule during its excited-state lifetime. horiba.com
The extent of this rotational motion is quantified by the rotational correlation time (τr), which is a measure of the time it takes for a molecule to rotate through a significant angle. mdpi.com For a spherical molecule, the rotational correlation time is directly related to the viscosity (η) of the solvent and the hydrodynamic volume (V) of the molecule, as described by the Stokes-Einstein equation:
τr = (ηV) / (kT)
where k is the Boltzmann constant and T is the absolute temperature. mdpi.com Therefore, by measuring fluorescence anisotropy, one can gain insights into the molecular dimensions and the micro-viscosity of its surroundings.
r(t) = r₀ * exp(-t/τr)
where r₀ is the initial anisotropy at time zero, a value related to the angle between the absorption and emission transition dipoles. mdpi.com In cases of hindered rotation, such as a fluorophore attached to a larger structure, the anisotropy may decay to a non-zero limiting value (r∞), indicating restricted motion. horiba.com
The table below outlines the key parameters used in the analysis of fluorescence anisotropy and their physical significance.
| Parameter | Symbol | Description | Information Gained | Citation |
|---|---|---|---|---|
| Steady-State Anisotropy | r | The time-averaged measure of fluorescence polarization. | Overall molecular mobility and size. | cam.ac.uk |
| Initial Anisotropy | r₀ | The theoretical maximum anisotropy in the absence of molecular rotation (at t=0). | Information about the angle between absorption and emission dipoles. | mdpi.com |
| Rotational Correlation Time | τr | The characteristic time for a molecule's rotational reorientation. | Molecular volume, shape, and local viscosity. | horiba.commdpi.com |
| Limiting Anisotropy | r∞ | The residual anisotropy at long times for molecules with restricted motion. | Degree of rotational freedom or constraint (e.g., binding). | horiba.comnih.gov |
Computational Studies and Theoretical Chemistry of N 2 Aminoethyl Benzamide
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein or enzyme. This method is crucial for elucidating the mechanism of action of compounds like N-(2-aminoethyl)benzamide and its derivatives. smolecule.com The process involves placing the ligand into the binding site of the target and calculating a score that estimates the binding affinity. eu-jr.eu
Binding affinity indicates the strength of the interaction between a ligand and its target. In molecular docking simulations, this is often expressed as a docking score in units of kcal/mol, where a more negative value signifies a stronger predicted interaction. acs.org While specific docking studies for this compound itself are not extensively detailed in the provided literature, studies on analogous benzamide (B126) compounds demonstrate the application of this method. For instance, derivatives have been docked against various enzymes, yielding predictions of their binding strength. mdpi.combiointerfaceresearch.com These simulations help in prioritizing compounds for further experimental testing. eu-jr.eu
For example, in studies of various benzamide derivatives targeting different kinases and reductases, the following binding affinities were predicted:
| Benzamide Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |
| 4-methyl-N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] smolecule.comwindows.netthiadiazol-6-yl)benzamide | Fer Kinase | -8.9 | biointerfaceresearch.com |
| N-(Anthracen-9-ylmethyl) Benzamide Derivative (TML001) | ZNF207 | -9.1 | acs.org |
These values are for related benzamide structures and illustrate the data obtained from molecular docking studies.
Beyond predicting binding strength, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for anchoring the ligand in the binding pocket. acs.orgsmolecule.com For example, the amide group common to benzamides is often involved in hydrogen bonding with residues in the target protein. acs.org
Studies on benzamide derivatives have identified key interactions that stabilize the ligand-target complex. These findings are crucial for understanding the molecular basis of the compound's activity and for designing modifications to enhance binding.
| Benzamide Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| 2,4-dichloro-N-(...amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonding | mdpi.com |
| N-(Anthracen-9-ylmethyl) Benzamide Derivative | ZNF207 | Asn 17, Asp 43 | Hydrogen Bonding | acs.org |
| N-(...imidazo[2,1-b] smolecule.comwindows.netthiadiazol-6-yl)benzamide | Fer Kinase | Asn 573, Asp 684, Asn 689, Asp 702 | Hydrogen Bonding | biointerfaceresearch.com |
Data from related benzamide structures illustrating the identification of interacting residues.
Binding Affinity Predictions
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. wavefun.com These calculations, which include semi-empirical methods and more rigorous Density Functional Theory (DFT), provide fundamental insights into the molecule's geometry, stability, and spectroscopic characteristics. niscpr.res.inresearchgate.net
A critical first step in many computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy conformation. wavefun.com For this compound and its derivatives, methods like the semi-empirical PM3 are often used to optimize the ligand's structure before it is used in molecular docking simulations. eu-jr.eubiointerfaceresearch.com More accurate methods like Density Functional Theory (DFT), often using the B3LYP functional, are employed to calculate precise structural parameters and vibrational frequencies. niscpr.res.in
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. niscpr.res.in Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while the gauge-independent atomic orbital (GIAO) technique is used to compute NMR chemical shifts for ¹H and ¹³C atoms. niscpr.res.in Furthermore, vibrational frequencies corresponding to FTIR and FT-Raman spectra can be calculated, providing a detailed theoretical fingerprint of the molecule. niscpr.res.in This comparison between calculated and experimental spectra, such as those available in databases like PubChem, helps to confirm the molecule's structure and validate the computational model. niscpr.res.innih.gov
Optimization of Molecular Structures
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. nih.gov By synthesizing and testing a series of analogues, researchers can identify the chemical moieties that are essential for the compound's function. acs.org
For this compound and related structures, SAR studies have yielded critical insights:
Importance of the Amide Bond : The amide linkage is often crucial for activity. In one study on a benzamide derivative, replacing the amide group with an ester group resulted in a complete loss of inhibitory activity, highlighting the importance of the hydrogen bonding capabilities of the N-H group. acs.org
Substituents on the Benzene (B151609) Ring : Adding different chemical groups to the benzamide ring significantly influences potency. A study on halo- and nitro-substituted analogues of this compound found that their relative potencies as monoamine oxidase-B (MAO-B) inhibitors could be rationalized by steric and hydrophobic effects. nih.gov Similarly, adding fluorine atoms to the benzamide scaffold has been shown to increase binding affinity for certain targets. acs.org
Role of the Ethylamine (B1201723) Side Chain : Modifications to the side chain also impact function. Introducing a hydroxyl group can be critical for antiproliferative activity, as its removal or replacement with a methoxy (B1213986) group can eradicate the compound's effect. acs.org The aminoethyl group itself can increase hydrophilicity, which is important for aqueous solubility and the compound's mechanism of action against certain targets.
| Structural Modification | Effect on Activity/Property | Rationale/Observation | Source |
|---|---|---|---|
| Replacement of amide with ester | Loss of activity | Amide group provides essential hydrogen bonds with target residues. | acs.org |
| Addition of halo/nitro groups to the benzene ring | Altered potency | Potency is influenced by steric and hydrophobic effects of the substituent. | nih.gov |
| Addition of fluorine to the benzene ring | Increased binding affinity | Fluorine can alter electronic properties and participate in favorable interactions. | acs.org |
| Removal of a key hydroxyl group | Eradicated antiproliferative activity | The hydroxyl group is critical for protein binding. | acs.org |
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide ring. Computational studies, often coupled with synthesis and biological testing, have elucidated these structure-activity relationships (SAR).
A series of halo- and nitro-substituted analogues of this compound were synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potency of these compounds was rationalized based on steric and hydrophobic effects, highlighting the importance of substituent choice in modulating inhibitory activity. nih.gov For instance, the introduction of a trifluoromethyl group has been noted in the development of potent derivatives. github.io
In the context of anticancer research, the substitution pattern on the benzamide moiety is critical. For N-(anthracen-9-ylmethyl) benzamide derivatives, replacing the amide group with an ester resulted in a loss of activity, underscoring the necessity of the amide for hydrogen bonding interactions with target residues. acs.org Similarly, the removal of the benzene group also led to inactive compounds, indicating the importance of the hydrophobic aniline (B41778) side chain. acs.org Further modifications, such as introducing a sulfur atom, sulfonyl group, or sulfonamide group in the linker region, were found to slightly increase antiproliferative activity. acs.org
In another study focusing on anticonvulsant agents, derivatives of N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide were designed based on a four-component pharmacophoric model. nih.gov The biological screening of these compounds revealed that their activity against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizures was dependent on the specific substitutions made. nih.gov
The influence of substituents extends to antibacterial agents as well. For N-ethyl-ureabenzothiazoles, alcohol-containing compounds showed potent activity against a panel of pathogenic bacteria, superior to their carboxylic acid counterparts. nih.gov
The following table summarizes the influence of different substituents on the biological activity of this compound derivatives based on various studies.
| Derivative Class | Substituent/Modification | Observed Effect on Biological Activity | Target/Application |
| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Halogen and nitro groups | Competitive, time-dependent inhibition; potency influenced by steric and hydrophobic effects | Monoamine Oxidase-B (MAO-B) Inhibition |
| N-(anthracen-9-ylmethyl) benzamide | Ester group replacing amide | Loss of activity | Anticancer (Glioma) |
| N-(anthracen-9-ylmethyl) benzamide | Removal of benzene group | No inhibitory activity | Anticancer (Glioma) |
| N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl) benzamide | Various substitutions on thiazolidinone ring | Varied anticonvulsant activity in MES and sc-PTZ models | Anticonvulsant |
| N-ethyl-ureabenzothiazoles | Alcohol-containing substituents | Potent antibacterial activity | Antibacterial |
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com This approach is instrumental in virtual screening, lead optimization, and designing new molecules with desired biological activities. nih.govresearchgate.net
For histone deacetylase 2 (HDAC2) inhibitors, a ligand-based pharmacophore model was generated using a set of 48 inhibitors. nih.gov The best model, developed with the HypoGen algorithm, consisted of four key features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HYP) feature, and one aromatic ring (RA) center. nih.gov This model was subsequently used as a 3D query to screen chemical databases for novel HDAC2 inhibitors. nih.gov
In the design of anticonvulsant agents, a four-component pharmacophoric model was utilized to create a series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl) benzamide derivatives. nih.gov This highlights the application of pharmacophore models in guiding the synthesis of compounds with specific therapeutic properties. nih.gov
The general workflow of pharmacophore modeling can be either structure-based, utilizing the 3D structure of the target protein, or ligand-based, derived from a set of known active ligands. mdpi.com The process typically involves identifying key chemical features, generating a hypothesis of their spatial arrangement, and validating the model's predictive power. mdpi.comnih.gov These validated models are then powerful tools for identifying new lead compounds from large chemical libraries. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to predict its pharmacokinetic behavior in the body. nih.gov In silico ADME prediction tools are widely used to filter large libraries of compounds and prioritize those with favorable drug-like properties for further development. greenstonebio.combiotechnologia-journal.org
For a series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, where this compound acted as a central linker in one derivative (compound 12d), in silico ADME properties were calculated. nih.gov Despite having an unfavorable Csp3 fraction, compound 12d showed good solubility and permeability, suggesting it could be an effective antitumor drug. nih.gov In contrast, another active compound, 5e, was predicted to be highly lipophilic and poorly soluble in water, which could be problematic for its efficacy as an oral drug. nih.gov
In a study on anticonvulsant N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives, ADME prediction was performed to help rationalize the screening results. nih.gov Similarly, for potential aromatase inhibitors, the physicochemical and ADMET properties of 1-(4-(benzamido)phenyl)-3-arylureas were predicted to highlight their potential as a new class of antitumor agents. rsc.org
Web-based tools like SwissADME and ADMET-AI provide a platform for these predictions. greenstonebio.combiotechnologia-journal.org They calculate a range of physicochemical properties and predict various ADMET parameters. For example, ADMET-AI uses graph neural networks to predict 41 ADMET properties and compares them to a reference set of approved drugs from DrugBank. greenstonebio.com
The following table presents a selection of predicted ADME and physicochemical properties for representative this compound derivatives from different studies.
| Compound/Derivative Class | Predicted Property | Value/Observation | Significance |
| This compound (Parent Compound) | Molecular Weight | 164.20 g/mol | Basic physicochemical property. nih.gov |
| This compound (Parent Compound) | XLogP3 | 0.1 | Indicates hydrophilicity. nih.gov |
| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Csp³ fraction | Inappropriate | A potential liability for drug-likeness. nih.gov |
| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Solubility and Permeability | Good | Suggests potential for good oral bioavailability. nih.gov |
| Compound 5e (7-chloro-4-aminoquinoline-benzimidazole hybrid) | MLOGP | > 4.15 | Indicates high lipophilicity. nih.gov |
| Compound 5e (7-chloro-4-aminoquinoline-benzimidazole hybrid) | log S | < -6 | Indicates poor water solubility. nih.gov |
Computational Parameters and Software (e.g., AutoDock Vina, PyRx)
A variety of computational tools and software are employed in the study of this compound and its derivatives to perform tasks such as molecular docking, pharmacophore modeling, and ADME prediction.
AutoDock Vina is a widely used program for molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org It was utilized in the study of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide to assess its potential as a dihydrofolate reductase (DHFR) inhibitor. mdpi.comsemanticscholar.org In another study, AutoDock Vina was used through the PyRx interface to perform virtual screening of indole-acylhydrazone derivatives against the HDAC2 protein. nih.gov
PyRx is a virtual screening tool that incorporates AutoDock Vina and other functionalities to facilitate drug discovery research. mdpi.comsciforum.net It has been used for molecular docking studies of various this compound derivatives, including those targeting DHFR and for the synthesis of novel quinazoline (B50416) derivatives. sciforum.netudhtu.edu.uaresearchgate.net
Other notable software includes:
Chimera: Used for the preparation of enzyme structures for docking. mdpi.com
ArgusLab: Employed for constructing and optimizing ligand structures. mdpi.com
Discovery Studio: A suite of tools used for pharmacophore modeling (HypoGen algorithm) and visualization of molecular interactions. nih.gov
SwissADME: A free web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness. biotechnologia-journal.org
ADMET-AI: A web interface for predicting ADMET properties using machine learning models. greenstonebio.com
The following table lists some of the key software and their applications in the computational study of this compound derivatives.
| Software | Function | Application Example |
| AutoDock Vina | Molecular Docking | Predicting the binding mode of derivatives with DHFR and HDAC2. mdpi.comnih.gov |
| PyRx | Virtual Screening, Molecular Docking | Docking studies of 1,3,4-thiadiazole (B1197879) derivatives against DHFR. sciforum.netudhtu.edu.ua |
| Chimera | Protein Structure Preparation | Preparing the DHFR enzyme structure for docking. mdpi.com |
| ArgusLab | Ligand Structure Optimization | Optimizing the structures of potential DHFR inhibitors. mdpi.com |
| Discovery Studio | Pharmacophore Modeling, Visualization | Generating pharmacophore models for HDAC2 inhibitors. nih.gov |
| SwissADME | ADME/Drug-likeness Prediction | Evaluating potential antidiabetic compounds. biotechnologia-journal.org |
| ADMET-AI | ADME Prediction | High-throughput screening of chemical libraries for favorable ADMET profiles. greenstonebio.com |
Applications of N 2 Aminoethyl Benzamide in Advanced Chemical and Biochemical Research
Reagent in Organic Synthesis for Complex Molecule Creation
The chemical reactivity of N-(2-aminoethyl)benzamide makes it a valuable reagent for constructing a variety of organic structures. It serves as a precursor and intermediate in the synthesis of several classes of compounds, some of which possess important biological properties.
This compound and similar N-substituted 2-aminobenzamides are utilized in the synthesis of N-substituted benzannulated triazoles, such as 1,2,3-benzotriazin-4(3H)-ones. These heterocyclic structures are considered "privileged" in medicinal chemistry as they form the core of many pharmaceutically relevant compounds. smolecule.comrsc.org
A common synthetic route involves a one-pot diazotisation and subsequent cyclisation of N-alkyl or N-aryl substituted 2-aminobenzamides. rsc.org In this process, a stable diazonium salt is first prepared using a reagent like a polymer-supported nitrite (B80452) and p-toluenesulfonic acid. smolecule.comrsc.org This intermediate then undergoes cyclisation to form the final triazole product. Research has shown that this transformation is compatible with a wide array of functional groups on the aryl ring and the amide substituent. For N-alkyl benzamides, including those structurally similar to this compound, this method yields the corresponding N-alkyl 1,2,3-benzotriazin-4(3H)-ones in good yields, ranging from 54–89%. rsc.org
This compound serves as a precursor in the synthesis of various indole (B1671886) derivatives. smolecule.com The indole scaffold is a core component in many biologically active compounds, exhibiting a wide range of activities including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. smolecule.cominnovareacademics.in
While specific, direct syntheses of indoles starting from this compound are detailed within proprietary research, general synthetic strategies illustrate its utility. For instance, methods like the reaction of N-arylhydroxamic acids with malononitrile (B47326) or the reductive cyclization of 2-cyano-2-(2-nitrophenyl)-acetamide derivatives provide pathways to 2-amino-indole-3-carboxamides. nih.gov this compound can be used to synthesize the necessary amide-containing starting materials for these complex cyclization reactions. nih.govnanobioletters.com
The primary amine group of this compound makes it an ideal starting material for creating new, more complex benzamide (B126) derivatives for biological evaluation. smolecule.comnanobioletters.com Researchers synthesize libraries of these novel compounds to study their potential as therapeutic agents. The general procedure involves reacting a substituted benzoic acid (often in its more reactive acid chloride form) with an amine, such as this compound, to form a new amide bond. nanobioletters.com
The resulting library of benzamide derivatives is then screened for biological activity. For example, studies have determined the in vitro antioxidant activity of such compounds by assessing their free radical scavenging and metal-chelating capabilities. smolecule.com Similarly, their antibacterial potential is often investigated using agar (B569324) well diffusion methods against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nanobioletters.commdpi.com
Beyond specific compound classes, this compound is broadly used as a synthetic intermediate or building block in pharmaceutical and medicinal chemistry research. smolecule.com Its primary amine allows for covalent linkage to other molecules, making it a useful conjugation moiety. This feature is valuable in creating lead compounds for drug development, where it can be incorporated into larger molecules to modulate properties like receptor binding or signal transduction. smolecule.com For example, a derivative, 2-amino-N-(2-aminoethyl)benzamide, was synthesized as an intermediate for producing novel quinazoline (B50416) derivatives evaluated for analgesic and anti-anxiety activities. researchgate.net
| Synthetic Application | Product Class | Synthetic Strategy | Research Focus |
| Complex Molecule Synthesis | N-substituted Benzannulated Triazoles | One-pot diazotisation and cyclisation of N-substituted 2-aminobenzamides. rsc.org | Medicinal Chemistry, Pharmaceutically-relevant compounds. smolecule.comrsc.org |
| Complex Molecule Synthesis | Indole Derivatives | Used as a precursor for starting materials in multi-step cyclization reactions. smolecule.comnih.gov | Biologically active compounds (antiviral, anticancer, antioxidant). smolecule.com |
| Biological Screening | Novel Benzamide Compounds | Amidation reaction between this compound and various substituted benzoic acids. nanobioletters.com | Antioxidant and Antibacterial studies. smolecule.comnanobioletters.com |
| Pharmaceutical Development | Various Drug Candidates | Used as a versatile intermediate and conjugation moiety for building larger, more complex molecules. smolecule.com | Lead compound generation, study of enzyme interactions and receptor binding. smolecule.com |
Synthesis of Novel Benzamide Compounds for Antioxidant and Antibacterial Studies
Labeling Reagent in Glycomics and Glycan Analysis
In the field of glycomics, which studies the complete set of sugars (glycans) in an organism, this compound (often abbreviated as AEAB) is a crucial tool. smolecule.com It functions as a bifunctional labeling reagent, meaning it can tag glycans for detection while also providing a chemical handle for further manipulation. nih.govrsc.org
A primary application of AEAB is in the labeling, separation, and preparation of N-glycans—complex carbohydrates attached to proteins. smolecule.comresearchgate.net The study of these molecules is vital for understanding biological processes like cell signaling, immune recognition, and disease progression. smolecule.com
The typical workflow involves several steps:
Release of N-glycans: N-glycans are first enzymatically or chemically cleaved from glycoproteins. rsc.orgnih.gov Common sources for these glycans in research include proteins like chicken egg albumin (ovalbumin) and soy protein. nih.govresearchgate.net An ammonia (B1221849) catalysis method is one chemical approach used for this release. smolecule.comnih.gov
Labeling with AEAB: The released N-glycans, which have a reactive reducing end, are then chemically tagged with AEAB. smolecule.comrsc.org This reaction attaches the fluorescent benzamide portion of AEAB to the glycan, creating a glycan-AEAB conjugate.
Separation and Purification: The fluorescently labeled glycans are then separated and purified, often using multi-dimensional high-performance liquid chromatography (HPLC). smolecule.comnih.gov For instance, a two-dimensional HPLC method using a C18 column can effectively separate different glycan-AEAB conjugates. nih.gov
This method has been successfully used to isolate numerous distinct N-glycans. In one study, a total of 21 N-glycan-AEAB conjugates from ovalbumin and 8 from soy protein were obtained and separated. smolecule.comnih.gov The primary alkylamine group on the other end of the AEAB label remains reactive after tagging. This feature is particularly useful as it allows the purified glycan-AEAB conjugates to be effectively immobilized on microarray surfaces, enabling subsequent high-throughput functional studies of glycan-protein interactions. nih.govnih.govnih.gov
| Protein Source | Number of N-Glycan-AEAB Conjugates Obtained | Analytical Method | Reference |
| Ovalbumin | 21 | Two-dimensional HPLC | smolecule.comnih.gov |
| Soy Protein | 8 | Two-dimensional HPLC | smolecule.comnih.gov |
Functional Studies of Glycans via Microarray Immobilization
This compound, often abbreviated as AEAB, plays a crucial role as a labeling reagent in the study of glycans, which are complex carbohydrates that are vital to numerous biological processes, including cell adhesion, signal transduction, and immune recognition. smolecule.com A significant challenge in the field of glycomics is the characterization of the glycome—the entire complement of sugars in an organism—and the identification of which glycans are functionally important as ligands for glycan-binding proteins (GBPs). scispace.com
To address this, researchers have developed "shotgun glycomics," a strategy that involves derivatizing glycans from sources like glycosphingolipids (GSLs) and glycoproteins with a fluorescent tag. scispace.com this compound has emerged as a particularly effective heterobifunctional fluorescent tag for this purpose. scispace.comacs.org Its aryl amine group can be conjugated to free glycans, while its alkyl amine group allows for efficient covalent attachment to reactive surfaces, such as glass slides, to create microarrays. scispace.comfrontiersin.org
These glycan microarrays can then be interrogated with GBPs, antibodies, or even pathogens to identify biologically significant interactions. scispace.comacs.org This approach allows for the structural analysis to be focused on those glycans that demonstrate functional relevance. scispace.com The use of AEAB is advantageous because it is a versatile, bifunctional fluorescent tag that facilitates the sensitive detection and efficient immobilization of even complex glycans for functional studies. frontiersin.orgnih.gov While the reductive amination process used for labeling does open the sugar ring at the reducing end, which can in some cases affect protein interaction, it remains a widely used and valuable technique. acs.orgfrontiersin.org
Table 1: Fluorescent Tags Used in Glycan Microarray Preparation
| Fluorescent Tag | Abbreviation | Key Feature |
| This compound | AEAB | Versatile bifunctional tag with an aryl amine for glycan conjugation and an alkyl amine for surface immobilization. scispace.comfrontiersin.orgnih.gov |
| 2-aminobenzamide (B116534) | 2-AB | A commonly used fluorescent tag for glycan labeling. nih.govresearchgate.net |
| 2-aminobenzoic acid | 2-AA | Another fluorescent tag used for glycan derivatization. nih.govresearchgate.net |
| 2,6-diaminopyridine | DAP | A bifunctional fluorescent linker used for creating glycan-DAP conjugates. acs.orgfrontiersin.org |
Precursor for Sulfonylurea Hypoglycemic Drugs
While direct evidence of this compound as a direct precursor for commercially available sulfonylurea hypoglycemic drugs is not extensively detailed in the provided search results, the broader class of benzamide derivatives is relevant to this area. Sulfonylureas are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus. e-dmj.org They function by stimulating the release of insulin (B600854) from pancreatic β-cells. e-dmj.org The synthesis of various urea (B33335) and thiourea (B124793) derivatives, which share structural similarities with sulfonylureas, has been a focus of research for developing new therapeutic agents, including those with antidiabetic activity. researchgate.net The structural backbone of this compound, with its benzamide core, is a common feature in many pharmacologically active compounds, suggesting its potential as a starting material or intermediate in the synthesis of more complex molecules, including potential new hypoglycemic agents.
Development of Novel Fluorogenic Probes
This compound and its derivatives are instrumental in the development of novel fluorogenic probes. These probes are designed to exhibit changes in their fluorescent properties, such as emission spectra, quantum yield, and fluorescence lifetime, upon binding to a specific target. nih.gov This "turn-on" fluorescence makes them powerful tools for visualizing and tracking biological processes in living cells. nih.govbiorxiv.org
One strategy for creating fluorogenic probes involves converting a carboxyl group in a fluorophore, like rhodamine, into an electron-deficient amide. biorxiv.org This modification allows the molecule to exist in a dynamic equilibrium between a non-fluorescent, cell-permeable form and a fluorescent form. biorxiv.org When the probe binds to its cellular target, the equilibrium shifts towards the fluorescent state, resulting in a significant increase in fluorescence. biorxiv.org
In a related application, novel fluorescent probes based on naphthalimide have been synthesized for the detection of specific ions. researchgate.net For instance, a probe was developed for the sequential detection of aluminum and fluoride (B91410) ions, employing a Schiff base as the recognition group. researchgate.net The development of such probes often involves the synthesis of complex molecules where a benzamide or a related structure serves as a key component. maynoothuniversity.ie
Scaffolds for Drug Development and Medicinal Chemistry
The this compound structure serves as a valuable scaffold in drug development and medicinal chemistry due to its versatility and the biological activity of its derivatives. It is a common building block for creating more complex molecules with a wide range of pharmaceutical applications. smolecule.com
Exploring Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is frequently used in such studies. For example, a series of halo- and nitro-substituted analogues of this compound were synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov These studies revealed that the compounds were competitive, time-dependent, and reversible inhibitors of MAO-B, with their relative potencies being influenced by steric and hydrophobic effects. nih.gov
In another study, researchers designed and synthesized a new scaffold based on N-(2-(benzylamino)-2-oxoethyl)benzamide to develop agents that protect pancreatic β-cells from stress. nih.govnih.gov Through SAR studies, they identified an analog with significantly improved potency and water solubility, highlighting the potential of this scaffold for developing new treatments for diabetes. nih.govnih.gov
Table 2: Examples of SAR Studies on this compound Analogs
| Compound Class | Target | Key Findings | Reference |
| Halo- and nitro-substituted this compound analogues | Monoamine Oxidase-B (MAO-B) | Competitive, reversible inhibitors; potency influenced by steric and hydrophobic effects. | nih.gov |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues | Pancreatic β-cell protection against ER stress | Identified a novel scaffold with improved potency and aqueous solubility. | nih.govnih.gov |
| p-Amino-N-[2-(substituted amino)ethyl]benzamides | Potential Antifibrillatory Drugs | Explored for potential antifibrillatory activity. | acs.org |
Design of Bis-intercalators as Anticancer Agents
Bis-intercalators are molecules that can bind to DNA by inserting two planar aromatic systems between the base pairs. This mode of binding can interfere with DNA replication and transcription, making them a promising class of anticancer agents. nih.govnih.gov The this compound framework can be incorporated into the linker that connects the two intercalating moieties.
Research has been conducted on the design and synthesis of novel bis-intercalators, such as 4-substituted bis-benzamides, as potential anticancer agents. rasayanjournal.co.in In one study, a series of naphthalene (B1677914) diimide-based mono-, bis-, and tris-intercalators were synthesized and evaluated for their anticancer activities. nih.gov The bis-intercalator, with an optimal linker, demonstrated the most promising activity, showing higher affinity for DNA compared to the mono- and tris-intercalators. nih.gov The cationic linker in these molecules plays a crucial role in reinforcing the intercalation through electrostatic interactions with the DNA. nih.gov
Another notable example is the bis-phenazine anticancer drug XR5944, which was developed through extensive structure-activity relationship studies. mdpi.com This compound exhibits a novel DNA binding mode, combining bis-intercalation with major groove binding. nih.gov The design of such molecules often involves optimizing the aminoalkyl linker to enhance DNA binding specificity and potency. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Analogues and Derivatives
A primary focus of future research is the synthesis and evaluation of new analogues and derivatives of N-(2-aminoethyl)benzamide. nih.gov By strategically modifying the core structure, researchers aim to enhance biological activity and discover new therapeutic properties. rasayanjournal.co.in This involves introducing various substituents to the benzamide (B126) ring or altering the ethylamine (B1201723) side chain. nih.gov
Key areas of exploration include:
Anticonvulsant Agents: Scientists are designing derivatives with the potential to treat neurological conditions like epilepsy. researchgate.netvlifesciences.comnih.gov For instance, a series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide derivatives have been synthesized and tested for anticonvulsant activity. nih.gov
Anticancer Agents: Many new derivatives are being investigated for their potential to combat various cancers. rasayanjournal.co.in Studies show that some analogues can inhibit the proliferation of cancer cell lines, including those for lung and colorectal cancer, with some achieving IC50 values as low as 13.95 µM.
Enzyme Inhibitors: A significant trend is the development of derivatives that can act as potent and selective enzyme inhibitors. This includes inhibitors for monoamine oxidase-B (MAO-B), relevant for neurodegenerative diseases, and histone deacetylases (HDACs), which are important targets in cancer therapy. smolecule.comaacrjournals.orgnih.gov
The table below summarizes selected research on novel analogues and their targeted activities.
| Derivative Class | Target/Application | Research Finding |
| N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide | Anticonvulsant | 65% of tested compounds were active against the maximal electroshock seizure (MES) model. nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Antiparasitic (Trypanosoma brucei) | Potent in vitro activity with the lead compound showing an EC50 of 0.001 μM and oral bioavailability in mice. nih.gov |
| N-(2-aminophenyl)-benzamides | HDAC Inhibition / Anticancer | Novel class identified that inhibits HDAC1 and HDAC2 at nanomolar concentrations and shows antiproliferative activity. nih.gov |
| Halo- and nitro-substituted analogues | MAO-B Inhibition | Compounds act as competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov |
Deepening Understanding of Molecular Mechanisms of Action
A crucial aspect of future research is to gain a more profound understanding of how this compound and its derivatives exert their effects at the molecular level. While various biological activities have been reported, the precise mechanisms are often not fully elucidated.
Future investigations will likely concentrate on:
Target Identification: Identifying the specific enzymes, receptors, and other biomolecules that these compounds interact with. For example, some derivatives are known to inhibit monoamine oxidase B (MAO-B), which is involved in neurotransmitter metabolism, while others target histone deacetylases (HDACs). smolecule.comaacrjournals.org
Signaling Pathways: Mapping the downstream cellular signaling pathways that are modulated by these interactions. Derivatives have been shown to affect pathways related to cell proliferation, apoptosis, and inflammation. nih.gov
Ion Channel Modulation: Investigating the influence of these compounds on various ion channels. Modulation of ion channels can lead to neuroprotective or antiarrhythmic effects and is a known mechanism for some anticonvulsant drugs. googleapis.com
Development of Targeted Therapeutic Applications
Building upon the expanding knowledge of their biological activities, researchers are focused on developing specific therapeutic uses for this compound derivatives. The goal is to translate promising laboratory findings into effective treatments.
Emerging therapeutic targets include:
Neurological Disorders: Due to their demonstrated anticonvulsant properties and ability to inhibit MAO-B, these compounds are strong candidates for new treatments for epilepsy and neurodegenerative diseases like Parkinson's disease. smolecule.commdpi.com
Oncology: The anticancer properties of various derivatives, particularly HDAC inhibitors, make them a significant area of research for new cancer therapies. nih.govnih.gov Some benzamides are being explored as dual inhibitors, targeting both inflammation (via COX-2) and tumor progression (via Topo I). nih.gov
Infectious Diseases: A notable discovery is the potent activity of certain this compound analogues against Trypanosoma brucei, the parasite responsible for African sleeping sickness, indicating a potential new avenue for treating this neglected disease. nih.gov
Melanoma Imaging and Therapy: Radiolabeled benzamides that bind to melanin (B1238610) are being developed as agents for the targeted imaging and radiotherapy of metastatic melanoma. researchgate.netsnmjournals.org
Advanced Computational Modeling and in silico Drug Discovery
Computational methods are becoming indispensable for accelerating the discovery and optimization of this compound-based drugs. In silico techniques allow for the rapid screening of virtual compound libraries and the prediction of their biological activities before committing to chemical synthesis.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of the derivatives with their biological activity. sphinxsai.comnih.govmdpi.comjppres.com These models help identify the key molecular features required for potency and can predict the activity of newly designed compounds. sphinxsai.com For instance, a 3D-QSAR model for N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors showed a high predictive value. sphinxsai.com
Molecular Docking: This technique simulates the binding of a molecule to its target protein, providing insights into the binding mode and interactions. vlifesciences.comnih.govnih.gov Docking studies have been used to understand how benzamide derivatives bind to targets like HDAC1 and the bacterial cell division protein FtsZ. nih.govnih.gov
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) necessary for biological activity. A five-featured pharmacophore model was successfully developed for benzamide analogues that inhibit the FtsZ protein. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time, confirming the interactions predicted by docking. nih.gov
Integration with Advanced Bioorthogonal Chemistry Techniques
A cutting-edge research direction is the integration of this compound derivatives with bioorthogonal chemistry. nih.gov This field involves chemical reactions that can be performed inside living systems without interfering with native biological processes. nih.govescholarship.org
By incorporating a chemically unique "handle" (like an azide (B81097) or an alkyne) into the structure of a benzamide derivative, scientists can use "click chemistry" to attach a probe, such as a fluorescent dye. nih.govspringernature.com This emerging trend offers powerful new ways to:
Visualize Molecules in Cells: Track the location and movement of the drug within living cells in real-time. eurjchem.com
Identify Drug Targets: Help pinpoint the specific proteins and biomolecules that the drug interacts with inside the cell. nih.gov
Develop Diagnostics and Therapeutics: Create novel antibody-drug conjugates or targeted drug delivery systems. springernature.com
For example, the bifunctional fluorescent tag 2-Amino-N-(2-aminoethyl)benzamide (AEAB) has been used to release and tag N-glycans for analysis, demonstrating the utility of this scaffold in bio-labeling applications. acs.org This approach holds immense potential for understanding the precise mechanism of action and pharmacokinetics of new this compound-based drug candidates. eurjchem.com
Q & A
Q. What are the common synthetic routes for N-(2-aminoethyl)benzamide derivatives, and how are reaction conditions optimized?
this compound derivatives are synthesized via multi-step protocols involving:
- Acylation : Reacting substituted benzoyl chlorides with N-Boc-protected 2-aminoacetaldehyde, followed by deprotection using HCl/dioxane to yield the final HCl salts .
- Substitution : Introducing aryl/heteroaryl groups via nucleophilic substitution or coupling reactions (e.g., using Pd/C or Pt/C catalysts under hydrogenation conditions) .
- Optimization : Reaction conditions (temperature, solvent, catalysts) are tailored to maximize yields. For example, using NaCNBH3 for reductive amination in chloroform at room temperature improves selectivity and reduces side reactions .
Q. What spectroscopic techniques are used to characterize this compound derivatives, and how are data interpreted?
- 1H NMR : Proton environments are analyzed to confirm substitution patterns. For example, aromatic protons in 2,4-dichloro derivatives show distinct splitting (e.g., δ 7.87 ppm as a singlet for isolated protons) .
- ESI-MS : Molecular ion peaks (e.g., m/z 323.7 [M+H]+ for Compound 5 ) confirm molecular weight and fragmentation patterns (e.g., loss of NH3) .
- Purity : HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives against Trypanosoma brucei?
- Electron-Withdrawing Groups : 2,4-Dichloro substituents enhance inhibitory potency by increasing electrophilicity and target binding (e.g., Compound 12 with 98% yield and high activity) .
- Hydrophobic Moieties : 4-(4-Chlorophenoxy)phenyl derivatives (Compound 16 , 79% yield) improve membrane permeability, correlating with enhanced in vitro activity .
- Aminoethyl Flexibility : The ethylenediamine linker allows conformational adaptability for binding to parasitic enzymes like trypanothione reductase .
Contradiction Analysis : Lower yields (e.g., 54% for Compound 14 ) may stem from steric hindrance with bulkier substituents (e.g., 3-chloro-4-fluorophenyl), necessitating computational modeling to optimize substituent placement .
Q. What methodologies are employed to analyze contradictions in inhibitory potency data across studies on benzamide derivatives?
- Dose-Response Profiling : Compare EC50 values under standardized assay conditions (e.g., 15 μmol/kg MS-275 vs. VPA for HDAC inhibition) to normalize potency metrics .
- Target Engagement Studies : Use chromatin immunoprecipitation (ChIP) to validate direct interactions (e.g., Ac-H3-GAD67 promoter binding for MS-275) .
- Meta-Analysis : Aggregate data from multiple SAR studies to identify consensus pharmacophores and outliers caused by assay variability .
Q. How can computational methods like molecular docking be integrated into the study of this compound’s mechanism of action?
- Docking Simulations : Predict binding modes with HDACs or trypanothione reductase using software like AutoDock Vina. For example, the aminoethyl group may form hydrogen bonds with catalytic zinc ions in HDACs .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
Q. What strategies are used to resolve discrepancies in thermal stability data for this compound-based gels?
- TGA-DSC Synergy : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to distinguish decomposition (TGA mass loss) from phase transitions (DSC endotherms) .
- Cp Calculations : Measure specific heat capacity to identify gelator-oil interactions (e.g., N-(2-aminoethyl)-oleamide gels show higher Cp than free oils) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
